Hdbtu

Overview

Description

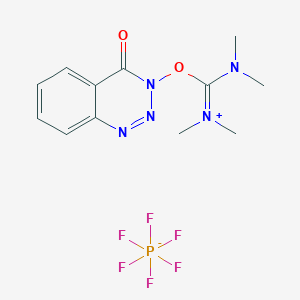

2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate: (HDBTU) is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its high efficiency and mild reaction conditions, making it a popular choice in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: HDBTU can be synthesized by reacting 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-amine with trimethylthiourea in the presence of hexafluorophosphoric acid. The reaction typically occurs under mild conditions and yields a white to light yellow solid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: HDBTU primarily undergoes substitution reactions, particularly in peptide synthesis. It acts as a coupling reagent, facilitating the formation of peptide bonds by activating carboxylic acids .

Common Reagents and Conditions:

Reagents: 1-Hydroxybenzotriazole (HOBt), carboxylic acids, amines.

Conditions: Mild conditions, typically at room temperature or slightly elevated temperatures.

Major Products: The major products formed from reactions involving this compound are peptides, where the carboxylic acid group of one amino acid is coupled with the amine group of another .

Scientific Research Applications

HDBTU is extensively used in various fields of scientific research:

Mechanism of Action

HDBTU activates carboxylic acids by forming a stabilized 1-Hydroxybenzotriazole (HOBt) leaving group. The carboxyl group of the acid attacks the imide carbonyl carbon of this compound, forming an activated ester. This ester is then attacked by an amine, leading to the formation of the desired amide bond and the release of the benzotriazole N-oxide .

Comparison with Similar Compounds

1-Hydroxybenzotriazole (HOBt): Often used in conjunction with HDBTU to reduce racemization during peptide synthesis.

N,N’-Dicyclohexylcarbodiimide (DCC): Another coupling reagent used in peptide synthesis but less efficient and more prone to side reactions.

O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU): Similar to this compound but with slightly different reactivity and efficiency.

Uniqueness of this compound: this compound is unique due to its high efficiency, mild reaction conditions, and reduced racemization compared to other coupling reagents. Its ability to form stable intermediates and facilitate smooth peptide bond formation makes it a preferred choice in peptide synthesis .

Biological Activity

Hdbtu, or 1-Hydroxy-7-(2,6-dimethylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-b]quinolin-9(6H)-one, is a compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets within the body. Some key mechanisms include:

- Alkylation Activity : this compound exhibits alkylating properties, which are crucial for its antineoplastic effects. Alkylating agents are known to interfere with DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells.

- Receptor Modulation : Recent studies suggest that this compound may act as a modulator of specific receptors involved in inflammatory and immune responses. This modulation can influence cellular signaling pathways that are vital for maintaining homeostasis.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Case Studies

Several case studies have highlighted the efficacy of this compound in treating specific conditions:

-

Anticancer Activity :

- A study conducted on xenograft models demonstrated that this compound significantly inhibited tumor growth compared to control groups. The mechanism was linked to its ability to induce apoptosis in cancer cells through DNA damage pathways.

-

Inflammatory Disorders :

- In a rat model of arthritis, administration of this compound resulted in decreased joint swelling and pain. The study reported a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in managing inflammatory diseases.

-

Neuroprotection :

- Research involving cultured neurons exposed to oxidative stress showed that this compound could enhance cell viability and reduce apoptosis. This neuroprotective effect positions this compound as a candidate for further exploration in neurodegenerative diseases.

Properties

IUPAC Name |

[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N5O2.F6P/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYDGCPRFFOXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6N5O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.